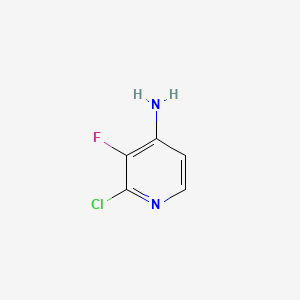

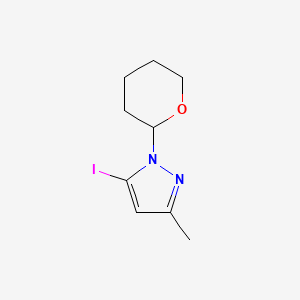

![molecular formula C14H12N2O3S B597893 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1223888-84-3](/img/structure/B597893.png)

3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .

Synthesis Analysis

Thienopyrimidine derivatives can be synthesized through different methods . A novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized in 2020 . Thieno[2,3-d]pyrimidine derivatives and thieno[3,2-d]pyrimidine derivatives were created .Molecular Structure Analysis

The molecular structure of “3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is similar to those of purine . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds make them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

The chemical reactions of “3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” involve various enzymes and pathways . The anticancer effects of thienopyrimidines are achieved through the inhibition of these enzymes and pathways .科学的研究の応用

Medicinal Chemistry: Antitumor Activity

This compound belongs to the thieno[3,2-d]pyrimidine class, which is known for its antitumor properties . Researchers have synthesized derivatives of this scaffold to target CDK2, a cyclin-dependent kinase involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy, and compounds like 3-(4-Methoxy-benzyl)thieno[3,2-d]pyrimidine-2,4-dione could be potential candidates for developing new anticancer drugs.

Biochemistry: Enzyme Inhibition

In biochemistry, the thieno[3,2-d]pyrimidine derivatives are explored for their ability to inhibit various enzymes. For instance, they have been studied for their inhibitory effects on Mycobacterium tuberculosis bd oxidase, which is crucial for the pathogen’s energy metabolism . Such studies could lead to the development of new treatments for tuberculosis.

Pharmacology: Drug Development

The pharmacological potential of thieno[3,2-d]pyrimidine derivatives includes their use as antifolates. These compounds can inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition can lead to antitumor effects, as seen with drugs like piritrexim .

作用機序

Target of Action

The primary target of 3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd, as demonstrated by its activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 in an established ATP depletion assay . The inhibition of Cyt-bd disrupts the energy metabolism of the bacteria, leading to its death .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This pathway is crucial for the survival and replication of the bacteria. By inhibiting Cyt-bd, the compound disrupts this pathway, leading to the death of the bacteria .

Pharmacokinetics

The compound’s activity against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacteria .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the bacteria’s energy metabolism, leading to its death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy

特性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVIVVHEVHMWEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661649 |

Source

|

| Record name | 3-[(4-Methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1223888-84-3 |

Source

|

| Record name | 3-[(4-Methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B597817.png)

![4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide](/img/structure/B597821.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)